molecular formula C24H32N2O3S B2474943 2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 453585-72-3

2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2474943
CAS No.: 453585-72-3
M. Wt: 428.59
InChI Key: WPMSJTKHNIBCAH-UHFFFAOYSA-N
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Description

2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide ( 453585-72-3) is a synthetic organic compound with a molecular formula of C₂₄H₃₂N₂O₃S and a molecular weight of 428.59 g/mol . This chemically complex molecule features a 4,5,6,7-tetrahydrobenzo[b]thiophene core, a privileged structure in medicinal chemistry known for its diverse biological activities . The structure is further elaborated with a 4-(tert-butyl)phenoxybutanamido substituent and a carboxamide group at the 3-position, contributing to its potential as a valuable intermediate in pharmaceutical research and development. The tetrahydrobenzo[b]thiophene scaffold is a subject of significant research interest due to its association with various pharmacological properties. Scientific literature indicates that derivatives of this core structure have been investigated for their potent antioxidant activity , with some demonstrating efficacy comparable to ascorbic acid in total antioxidant capacity assays, suggesting potential for research into oxidative stress-related conditions . Furthermore, related analogs have shown promising cytotoxic activity against colorectal cancer cell lines (such as LoVo and HCT-116) in preclinical studies, highlighting the scaffold's relevance in anticancer research . The 4-tert-butylphenoxy moiety incorporated into its structure is a recognized pharmacophore in neuropharmacology, appearing in compounds designed as dual-target ligands for complex neurodegenerative disorders . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other human use. Researchers are encouraged to utilize this high-purity compound as a key building block or intermediate in the synthesis of novel bioactive molecules, for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns, or as a reference standard in various biological and chemical assays.

Properties

IUPAC Name

2-[4-(4-tert-butylphenoxy)butanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-15-7-12-18-19(14-15)30-23(21(18)22(25)28)26-20(27)6-5-13-29-17-10-8-16(9-11-17)24(2,3)4/h8-11,15H,5-7,12-14H2,1-4H3,(H2,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMSJTKHNIBCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a benzo[b]thiophene core with various functional groups that contribute to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds similar to this benzo[b]thiophene derivative exhibit significant antimicrobial properties. For instance, derivatives of benzo[b]thiophenes have shown activity against various pathogens including Mycobacterium tuberculosis and Plasmodium falciparum . The specific activity of our compound against these pathogens remains to be fully elucidated.

Anticancer Potential

Studies on related compounds suggest potential anticancer properties. For example, certain benzo[b]thiophene derivatives have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest . Further research is necessary to determine if our specific compound exhibits similar effects.

Anti-inflammatory Effects

Some benzo[b]thiophene derivatives are noted for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling . Investigating the anti-inflammatory potential of our compound could yield valuable insights into its therapeutic applications.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the interaction with specific cellular targets, such as enzymes or receptors involved in inflammation or cell proliferation, plays a crucial role.

Case Studies and Research Findings

StudyFindings
Synthesis and Antimicrobial TestingA library of related compounds was synthesized and tested against M. tuberculosis and P. falciparum, revealing varying degrees of activity .
Anticancer Activity AssessmentRelated compounds showed significant inhibition of cancer cell lines, suggesting a need for further exploration into our compound's efficacy .
Anti-inflammatory Pathway AnalysisCompounds demonstrated inhibition of NF-kB pathway activation in vitro, indicating potential therapeutic benefits .

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Amidation Reactions : The introduction of the butanamido group is crucial for enhancing the compound's biological activity.
  • Functionalization of Tetrahydrobenzo[b]thiophene : This step often employs various reagents to modify the tetrahydrobenzo[b]thiophene core, which is known for its pharmacological properties.

Recent studies have documented the synthesis of related compounds through similar methodologies, emphasizing the versatility of the tetrahydrobenzo[b]thiophene scaffold in drug design .

Antimicrobial Properties

Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antimicrobial activity. For instance, compounds synthesized from this scaffold have shown efficacy against common pathogens such as E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 0.54 μM to 1.11 μM, indicating potent antibacterial properties .

Analgesic Effects

Another area of interest is the analgesic potential of related derivatives. Studies have demonstrated that certain tetrahydrobenzo[b]thiophene derivatives possess analgesic effects superior to conventional drugs like metamizole when tested in animal models . This suggests that modifications to the structure can enhance pain-relieving properties.

Pharmaceutical Applications

Given its promising biological activities, this compound could serve as a lead compound in drug development for:

  • Antimicrobial Agents : Targeting bacterial infections resistant to current antibiotics.
  • Analgesics : Developing new pain management therapies with fewer side effects compared to existing medications.

Material Science Applications

The structural characteristics of 2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide also lend themselves to applications in material science:

  • Polymer Chemistry : Its phenolic groups may facilitate the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
  • Nanomaterials : The compound could be explored as a precursor for creating nanostructured materials with specific electronic or optical properties.

Antibacterial Evaluation Study

A recent study evaluated a series of tetrahydrobenzothiophene derivatives for their antibacterial activity against various strains. The results indicated that modifications to the side chains significantly affect potency, with some compounds outperforming traditional antibiotics .

Analgesic Activity Study

In another investigation focused on analgesic properties, researchers synthesized several derivatives and tested them using the hot plate method in mice. Results showed that certain derivatives provided significant pain relief compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Evidence
2-(4-(4-(Tert-butyl)phenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₂₅H₃₃N₃O₃S 479.62* - 4-(tert-butyl)phenoxy butanamido
- 6-methyl
Hypothetical
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) C₂₁H₂₃NO₅S 409.48 - 4-hydroxyphenyl
- Ethoxy ester
2-Amino-6-tert-butyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₂₀H₂₇N₃OS 357.51 - 4-methylbenzyl amino
- 6-tert-butyl
2-{[(2-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₉H₂₂N₂O₃S 370.45 - 2-methylphenoxy acetyl amino
2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₁₃H₂₀N₂OS 252.38 - 6-tert-butyl
- Unsubstituted amino group at position 2

Notes on Comparison:

  • Structural Variations: The target compound’s 4-(tert-butyl)phenoxy butanamido group introduces greater steric bulk and hydrophobicity compared to simpler substituents like the 4-hydroxyphenyl in 6o () or the 2-methylphenoxy acetyl group in . This may enhance membrane permeability but reduce aqueous solubility .
  • Molecular Weight Trends: The target compound has the highest molecular weight (479.62 g/mol*), reflecting its extended substituents. In contrast, simpler analogs like the 2-amino-6-tert-butyl derivative () have lower molecular weights (252.38 g/mol), which may correlate with improved pharmacokinetic profiles .
  • Functional Group Impact: The ethoxy ester in 6o () and the methylphenoxy acetyl group in introduce ester and amide functionalities, respectively, which could influence metabolic stability or degradation pathways .

Research Findings and Implications

While direct biological data for the target compound are unavailable, insights from analogs suggest:

  • and Compounds : These derivatives are commercially marketed for medicinal purposes, indicating their relevance in drug discovery. The tert-butyl group in these compounds likely enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets .
  • Compound (6o): The 4-hydroxyphenyl group may participate in hydrogen bonding, a feature absent in the target compound’s tert-butylphenoxy substituent. This difference could affect target selectivity .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of tetrahydrobenzo[b]thiophene derivatives often involves multi-step reactions, including cyclocondensation, acylation, and functional group modifications. Key steps include:

  • Cyclocondensation : Use 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide as a core scaffold. React with 4-(4-(tert-butyl)phenoxy)butanoic acid using coupling reagents like TBTU ().
  • Purification : Employ reverse-phase HPLC (MeCN:H₂O gradient) for high-purity isolation, as demonstrated in similar compounds (yields 65–78%) .
  • Characterization : Validate via IR (C=O, NH stretches), ¹H/¹³C NMR (amide proton shifts at δ 7.8–8.2 ppm), and HRMS .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : Identify tert-butyl protons (δ 1.3–1.4 ppm), amide NH (δ 8.0–8.5 ppm), and tetrahydrobenzo[b]thiophene core protons (δ 2.5–3.5 ppm) .
    • IR : Confirm amide (1650–1700 cm⁻¹) and carboxamide (3200–3350 cm⁻¹) functional groups .
  • Mass Spectrometry : Use LC-MS/HRMS to verify molecular weight (e.g., [M+H]⁺ ion) and rule out impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the tert-butylphenoxy substituent?

Methodological Answer:

  • Analog Synthesis : Replace the tert-butyl group with smaller (methyl) or bulkier (adamantyl) substituents. Compare bioactivity profiles .
  • Biological Assays : Test analogs against enzyme targets (e.g., kinases) or bacterial strains (MIC assays) to correlate substituent size with potency .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to assess steric/electronic effects of tert-butyl on target binding .

Advanced: What strategies resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate activity using standardized concentrations (e.g., 0.1–100 µM) to minimize assay variability .
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may skew results .
  • Meta-Analysis : Compare data from structurally related compounds (e.g., furan vs. thiazole derivatives) to isolate functional group contributions .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antibacterial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., ATPase/GTPase kits) to measure IC₅₀ values .
  • Cytotoxicity : Screen in HEK293 or HepG2 cells via MTT assay (48–72 hr exposure) to assess selectivity .

Advanced: How can researchers investigate the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at tert-butyl) .
  • Stability Assays : Test solubility (shake-flask method) and plasma stability (37°C, 1–24 hr) to guide formulation .
  • Proteolytic Resistance : Expose to peptidases (e.g., trypsin) to evaluate amide bond lability .

Advanced: What synthetic routes enable derivatization of the carboxamide group for enhanced bioactivity?

Methodological Answer:

  • Acylation : React with activated esters (e.g., succinic anhydride) to introduce carboxylate moieties, improving solubility .
  • Heterocyclic Fusion : Attach triazine or pyrazole rings via azo coupling (e.g., phenylisothiocyanate) to modulate target affinity .
  • Protecting Groups : Use Boc (tert-butoxycarbonyl) for selective modification of the carboxamide .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP/Dissociation Constants : Use ChemAxon or ACD/Labs to estimate lipophilicity (cLogP ~3.5) and pKa (amide NH ~10.5) .
  • Solubility : Predict via Abraham solvation parameters or COSMO-RS .
  • Bioavailability : Apply the Rule of Five (molecular weight <500, H-bond donors <5) .

Advanced: What mechanistic studies differentiate target-specific effects from non-specific aggregation?

Methodological Answer:

  • Dynamic Light Scattering (DLS) : Detect aggregates at >100 nM concentrations .
  • Enzymatic Assays with Detergents : Add 0.01% Triton X-100; loss of activity suggests aggregation artifacts .
  • CRISPR Knockout Models : Validate target engagement in cell lines lacking the putative target protein .

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